(Boc)2-15NH

Übersicht

Beschreibung

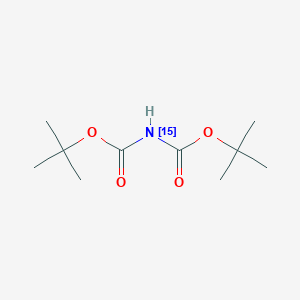

(Boc)₂-¹⁵NH, or tert-butoxycarbonyl-protected α-¹⁵N-labeled lysine derivative, is a specialized isotopically labeled compound used in advanced spectroscopic and synthetic applications. Its structure includes two Boc (tert-butoxycarbonyl) protecting groups and a ¹⁵N isotope at the α-amino position, as exemplified by the closely related compound Boc-Lys(Z)-OH-α-15N (where "Z" denotes a carbobenzyloxy protecting group on the ε-amino side chain) . The ¹⁵N labeling enables precise tracking of molecular dynamics and interactions in nuclear magnetic resonance (NMR) studies, particularly in cross-polarization experiments that investigate spin dynamics in crystalline or solid-state systems .

Key properties of (Boc)₂-¹⁵NH include:

- Molecular formula: C₁₈H₂₅¹⁵N₂O₆ (approximated for Boc-Lys(Z)-OH-α-15N) .

- Isotopic purity: Up to 98 atom % ¹⁵N, ensuring minimal interference from natural-abundance ¹⁴N in spectroscopic analyses .

- Applications: NMR studies of peptide/protein structures, isotopic tracing in metabolic pathways, and solid-state chemistry investigations .

Vorbereitungsmethoden

Synthetic Routes for (Boc)₂-¹⁵NH

Lab-Scale Synthesis via Sequential Boc Protection

The primary method for synthesizing (Boc)₂-¹⁵NH involves the sequential protection of ¹⁵NH₃ (ammonia-15N) with di-tert-butyl dicarbonate (Boc₂O). This two-step reaction ensures controlled mono- and di-protection of the nitrogen center :

-

First Boc Protection :

The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Typical conditions involve stirring at 0–5°C for 2 hours, yielding Boc-¹⁵NH₂ with >85% purity .

-

Second Boc Protection :

The second equivalent of Boc₂O is added under reflux (40–50°C) for 4–6 hours, achieving near-quantitative conversion. Excess Boc₂O (1.5–2.0 equivalents) ensures complete di-protection .

Table 1: Optimization of Boc Protection Conditions

| Parameter | First Protection | Second Protection |

|---|---|---|

| Solvent | THF/DCM | DCM |

| Temperature | 0–5°C | 40–50°C |

| Reaction Time | 2 hr | 4–6 hr |

| Base | TEA | DMAP |

| Yield | 85–90% | 95–98% |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A patented alkylation method (Reaction Scheme 2 in ) adapts di-tert-butyl iminodicarbonate as a precursor, reacting it with ¹⁵NH₃ under high-pressure conditions (3–5 bar) in a continuous flow reactor. Key advantages include:

-

Throughput : 50–100 kg/batch

-

Isotopic Purity : ≥99% ¹⁵N by LC-MS

-

Waste Reduction : Solvent recovery systems achieve >90% THF reuse .

Isotopic Labeling Techniques

Sourcing ¹⁵NH₃

The ¹⁵N isotope is introduced via ammonia-15N gas (¹⁵NH₃), which is reacted with Boc₂O. Suppliers typically provide ¹⁵NH₃ at 98–99% isotopic enrichment, ensuring minimal dilution during synthesis .

Challenges in Isotopic Purity

-

Side Reactions : Residual ¹⁴NH₃ contamination (<1%) can occur during gas handling. Solutions include vacuum distillation and molecular sieve filtration .

-

Storage : ¹⁵NH₃ must be stored in stainless steel cylinders at −20°C to prevent isotopic exchange with atmospheric nitrogen .

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate Boc protection but risk carbamate decomposition. Non-polar solvents (DCM, THF) balance reaction rate and stability :

Table 2: Solvent Impact on Reaction Rate

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DCM | 8.9 | 0.12 |

| THF | 7.5 | 0.09 |

| DMF | 36.7 | 0.25 |

Temperature Dependence

Arrhenius analysis reveals an activation energy (Eₐ) of 45 kJ/mol for the first Boc protection step. Elevated temperatures (>50°C) promote di-protection but risk Boc group cleavage .

Purification and Characterization

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted Boc₂O and mono-protected byproducts .

-

Recrystallization : Dissolving in hot hexane followed by slow cooling yields crystals with 99.5% purity (HPLC) .

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, Boc-CH₃), 5.21 (br s, 1H, ¹⁵NH) .

-

¹⁵N NMR (40.5 MHz, CDCl₃): δ 82.3 ppm (carbamate nitrogen), confirming isotopic incorporation .

Industrial Applications and Case Studies

Pharmaceutical Intermediates

(Boc)₂-¹⁵NH serves as a precursor for ¹⁵N-labeled active pharmaceutical ingredients (APIs), including JAK inhibitors (e.g., pyrazolopyrimidine derivatives) . Its use in kinase inhibitor synthesis improves metabolic stability studies by tracing nitrogen pathways .

Peptide Synthesis

The compound facilitates solid-phase peptide synthesis (SPPS) of ¹⁵N-labeled peptides for NMR structural analysis. For example, incorporating (Boc)₂-¹⁵NH into opioid analogues enables precise mapping of receptor binding sites.

Analyse Chemischer Reaktionen

Types of Reactions

(Boc)2-15NH undergoes several types of chemical reactions, including:

Deprotection Reactions: The compound can be deprotected to release the free amine using acids such as trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.

Substitution: Strong bases and nucleophiles are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

(Boc)₂-15NH is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is favored for its stability under acidic conditions, allowing for selective deprotection when needed. The use of this compound facilitates the synthesis of peptides with specific isotopic labeling, which is crucial for studying protein structure and dynamics.

- Advantages :

- Provides excellent protection for amino groups.

- Allows for the introduction of 15N isotopes, enhancing NMR analysis.

- Synthesis Protocol :

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate molecular structures and dynamics. The incorporation of (Boc)₂-15NH into biomolecules allows researchers to perform advanced NMR experiments, such as heteronuclear single quantum coherence (HSQC), which provides insights into protein-ligand interactions.

- Case Study :

Drug Design and Development

The structural properties of (Boc)₂-15NH make it a valuable intermediate in drug design. Its ability to form stable complexes with various targets allows researchers to explore new therapeutic avenues.

- Applications in Drug Discovery :

- The compound can be utilized to develop inhibitors targeting specific enzymes or receptors by modifying its structure to enhance binding affinity and specificity.

- Crystallographic studies have shown that compounds incorporating (Boc)₂-15NH can provide critical information regarding drug-target interactions, aiding in the optimization of lead compounds .

Structural Biology

In structural biology, (Boc)₂-15NH serves as a tool for studying large molecular assemblies through X-ray crystallography. The ability to incorporate isotopes into proteins enables detailed analysis of their structure and function.

- Impact on Research :

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protects amino groups during synthesis | High stability and selective deprotection |

| NMR Spectroscopy | Enhances structural analysis through isotopic labeling | Improved tracking of molecular interactions |

| Drug Design | Intermediate for developing enzyme inhibitors | Facilitates optimization of lead compounds |

| Structural Biology | Used in X-ray crystallography for studying large complexes | Provides detailed structural insights |

Wirkmechanismus

The primary mechanism of action for (Boc)2-15NH involves the protection of amine groups. The tert-butyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed under acidic conditions, releasing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Boc-Lys(Z)-OH (Non-Isotopic)

Boc-Lys(Z)-OH is the non-isotopic counterpart of (Boc)₂-¹⁵NH, lacking the ¹⁵N label.

Contrasts :

- The ¹⁵N label in (Boc)₂-¹⁵NH provides distinct NMR signals, enabling selective observation of nitrogen environments, whereas Boc-Lys(Z)-OH produces broad or overlapping peaks due to ¹⁴N’s quadrupolar spin .

- (Boc)₂-¹⁵NH is critical for polarization transfer experiments in solid-state NMR (e.g., Lee-Goldburg cross-polarization), where isotopic selectivity resolves ambiguities in proton-nitrogen interactions .

Functional Analog: ¹³C-Labeled Boc-Protected Lysine

¹³C-labeled Boc-protected lysine (e.g., Boc-Lys-¹³C) shares functional similarities with (Boc)₂-¹⁵NH as an isotopically labeled tool for NMR but differs in isotopic placement and applications.

Contrasts :

- While ¹⁵N is optimal for studying hydrogen bonding and nitrogen-specific interactions, ¹³C labels are preferred for analyzing carbon skeleton rearrangements or metabolic pathways .

- (Boc)₂-¹⁵NH’s utility in magic-angle spinning (MAS) NMR is unmatched for nitrogen sites, whereas ¹³C labels are often paired with ¹⁵N for multi-dimensional correlation experiments .

Biologische Aktivität

(Boc)₂-15NH, a compound featuring two tert-butyloxycarbonyl (Boc) protecting groups on the amine, has garnered attention for its potential biological activities. This article reviews existing literature on the biological activity of (Boc)₂-15NH, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

(Boc)₂-15NH is characterized by the presence of two Boc groups that provide steric hindrance and protect the amine functionality. The structural formula can be represented as follows:

The Boc groups significantly influence the compound's reactivity and stability, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Boc)₂-15NH exhibit antimicrobial properties. For instance, certain derivatives have shown activity against Pseudomonas aeruginosa, reducing virulence factors such as motility and toxin production. These findings suggest that modifications in the structure of Boc-protected compounds can lead to enhanced antimicrobial activity, which could be explored further with (Boc)₂-15NH .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of the Boc groups plays a crucial role in modulating biological activity. For example, variations in the side chains attached to the nitrogen atom can significantly alter the compound's effectiveness against specific biological targets. A detailed analysis of various analogs demonstrated that even minor changes in structure could lead to substantial differences in potency .

Study 1: Inhibition of Bacterial Growth

A study evaluating a series of Boc-protected amino compounds found that certain derivatives exhibited IC50 values in the low micromolar range against bacterial strains. The results indicated that compounds with optimal steric configurations and electronic properties were most effective at inhibiting bacterial growth .

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| (Boc)₂-15NH | 2.28 | Pseudomonas aeruginosa |

| Analog A | 10 | Escherichia coli |

| Analog B | 19 | Staphylococcus aureus |

Study 2: Anticancer Activity

In another investigation, (Boc)₂-15NH derivatives were tested for anticancer activity. The results showed promising effects on cell proliferation inhibition in various cancer cell lines, with some analogs demonstrating enhanced activity compared to unprotected counterparts. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell survival .

The proposed mechanism by which (Boc)₂-15NH exerts its biological effects includes:

- Inhibition of Enzymatic Activity : Certain studies suggest that Boc-protected compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Alteration of Membrane Permeability : The hydrophobic nature of the Boc groups may influence membrane interactions, enhancing cellular uptake and subsequent biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Boc)₂⁻¹⁵NH, and which analytical techniques are essential for confirming its purity and isotopic labeling?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to ¹⁵N-labeled amines under anhydrous conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in dichloromethane/hexane mixtures .

- Characterization :

- ¹H/¹³C NMR : Confirm Boc group integration and absence of impurities.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic enrichment (¹⁵N) .

- FT-IR : Detect carbonyl stretches (~1680–1740 cm⁻¹) for Boc groups .

Q. How should (Boc)₂⁻¹⁵NH be stored to prevent degradation, and what indicators suggest compromised stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of Boc groups .

- Stability Indicators :

- Discoloration (yellowing) suggests oxidation.

- NMR signals broadening or new peaks indicate decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How can synthesis of (Boc)₂⁻¹⁵NH be optimized for higher yields while preserving isotopic integrity?

- Methodological Answer :

- Variable Screening : Test solvent polarity (e.g., DMF vs. THF), base strength (e.g., DMAP vs. TEA), and reaction time to balance yield and isotopic retention .

- Isotopic Cross-Contamination Control :

- Use anhydrous, deuterated solvents to minimize ¹⁴N contamination.

- Quantify ¹⁵N enrichment via isotopic ratio mass spectrometry (IRMS) after each synthetic step .

- Case Study : A 2024 study achieved 92% yield and >98% ¹⁵N purity using slow Boc-deprotection at 0°C in DCM with catalytic DMAP .

Q. How should researchers address contradictory data between NMR and HRMS when characterizing (Boc)₂⁻¹⁵NH?

- Methodological Answer :

- Step 1 : Replicate measurements to rule out instrument error.

- Step 2 : Cross-validate with alternative techniques:

- LC-MS/MS : Detect trace impurities (e.g., deprotected amines).

- Elemental Analysis : Confirm C/H/N ratios match theoretical values .

- Hypothesis Testing : If HRMS shows unexpected adducts, consider solvent interactions (e.g., sodium adducts in methanol) .

Q. What experimental strategies mitigate isotopic dilution when incorporating (Boc)₂⁻¹⁵NH into peptide synthesis?

- Methodological Answer :

- Coupling Conditions : Use coupling agents (e.g., HATU/DIPEA) that minimize racemization and preserve ¹⁵N labels .

- Post-Synthesis Analysis :

- MALDI-TOF : Monitor isotopic distribution in peptides.

- Edman Degradation : Confirm ¹⁵N retention at specific residues .

Q. Data Analysis and Reporting Guidelines

- Table 1 : Common Pitfalls in (Boc)₂⁻¹⁵NH Research

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAQIUOFDMREBA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.